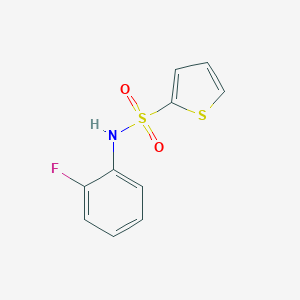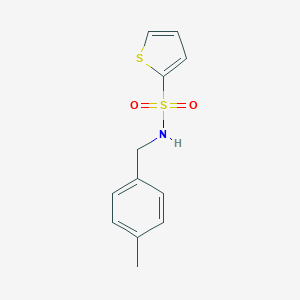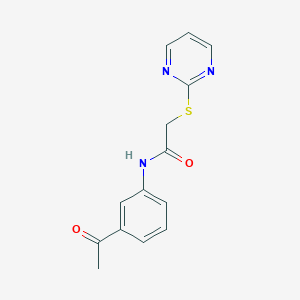![molecular formula C23H30N2O5S B299313 N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, also known as DMXB-A, is a compound that has been studied for its potential use in treating various neurological disorders.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective properties and to improve cognitive function in animal models of these diseases.
作用機序
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning and memory, attention, and sensory processing. By activating this receptor, N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can enhance the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which can improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including increasing the release of acetylcholine and other neurotransmitters, reducing inflammation and oxidative stress, and promoting neurogenesis and synaptic plasticity. These effects have been observed in animal models of neurological disorders, as well as in healthy animals.
実験室実験の利点と制限
One advantage of N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide for lab experiments is that it has been well-characterized in terms of its chemical and biological properties, which makes it easier to study its effects in vitro and in vivo. However, one limitation is that it can be difficult to administer N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide to animals, as it has poor solubility in water and other common solvents.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide. One area of interest is the development of more effective methods for administering the compound, such as the use of nanoparticles or other delivery systems. Another area of interest is the investigation of N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms underlying N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide's neuroprotective and cognitive-enhancing effects, as well as its potential side effects and interactions with other drugs.
合成法
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can be synthesized through a series of chemical reactions, starting with the reaction between 3,4-dimethoxyphenylacetonitrile and 4-methylpiperidine to form 1-(3,4-dimethoxyphenyl)-4-methylpiperidine. This intermediate compound is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently reacted with sodium hydride and benzenesulfonyl chloride to form N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide.
特性
製品名 |
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
|---|---|
分子式 |
C23H30N2O5S |
分子量 |
446.6 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O5S/c1-17-5-8-20(9-6-17)31(27,28)25(16-23(26)24-13-11-18(2)12-14-24)19-7-10-21(29-3)22(15-19)30-4/h5-10,15,18H,11-14,16H2,1-4H3 |
InChIキー |
TUQFVMZBWPXNBB-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)


![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)


![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)